molecular formula C22H26N2O4S B2656000 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 615271-18-6

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2656000
CAS No.: 615271-18-6
M. Wt: 414.52
InChI Key: JFPZMPPGPFEDTJ-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Step 1: Formation of the pyrrolone core through cyclization reactions.

    Step 2: Introduction of the dimethylaminoethyl group via alkylation or amination reactions.

    Step 3: Attachment of the propoxyphenyl and thiophene-2-carbonyl groups through coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the dimethylamino group may interact with receptors, while the thiophene-2-carbonyl group may bind to enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure with a methoxy group instead of a propoxy group.

    1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-ethoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-4-13-28-16-9-7-15(8-10-16)19-18(20(25)17-6-5-14-29-17)21(26)22(27)24(19)12-11-23(2)3/h5-10,14,19,26H,4,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPZMPPGPFEDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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